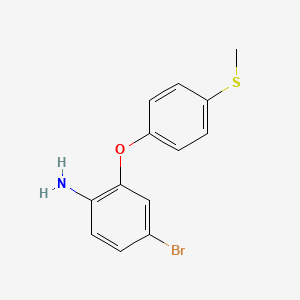
4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine
Übersicht
Beschreibung
4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine is a useful research compound. Its molecular formula is C13H12BrNOS and its molecular weight is 310.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a bromine atom and a methylsulfanyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may act on specific receptors involved in signal transduction pathways, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies show that this compound can inhibit the proliferation of cancer cell lines, including HL-60 cells, which are commonly used in leukemia research.
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cell types, suggesting its potential as an anticancer agent.
- Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of HL-60 cell proliferation | |
| Apoptosis Induction | Induces apoptotic pathways | |
| Antioxidant Activity | Reduces oxidative stress |
Case Study 1: Antiproliferative Activity
In a study assessing the effects of various compounds on HL-60 cells, this compound was shown to significantly reduce cell viability. The MTT assay indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications.
Case Study 2: Mechanism of Apoptosis
Research has demonstrated that treatment with this compound leads to morphological changes characteristic of apoptosis in HL-60 cells. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events. Additionally, Western blot analysis showed activation of caspase pathways, further confirming the compound's role in inducing apoptosis.
Eigenschaften
IUPAC Name |
4-bromo-2-(4-methylsulfanylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPUBYZZFBGOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















